4-Acetaminophen sulfate-d4

Description

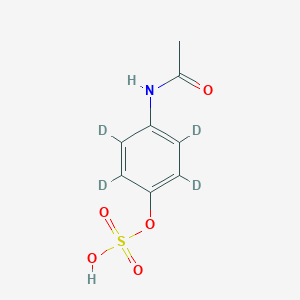

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO5S |

|---|---|

Molecular Weight |

235.25 g/mol |

IUPAC Name |

(4-acetamido-2,3,5,6-tetradeuteriophenyl) hydrogen sulfate |

InChI |

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D |

InChI Key |

IGTYILLPRJOVFY-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])OS(=O)(=O)O)[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetaminophen sulfate-d4: Chemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Acetaminophen sulfate-d4. This deuterated internal standard is critical for the accurate quantification of acetaminophen (B1664979) sulfate (B86663), a major metabolite of the widely used analgesic and antipyretic drug, acetaminophen. This document offers detailed experimental protocols and data presented in a clear, structured format to support research and drug development activities.

Core Chemical Properties

This compound, systematically named N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4, is a deuterated analog of acetaminophen sulfate. The incorporation of four deuterium (B1214612) atoms on the acetyl and aromatic moieties provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, minimizing isotopic exchange during sample processing.[1]

Molecular and Physical Characteristics

A summary of the key molecular and physical properties of this compound, alongside its non-deuterated counterpart and the parent drug, is presented in Table 1.

| Property | This compound | Acetaminophen sulfate | Acetaminophen |

| Systematic Name | N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4 | (4-acetamidophenyl) hydrogen sulfate | N-(4-hydroxyphenyl)acetamide |

| Molecular Formula | C₈H₅D₄NO₅S | C₈H₉NO₅S | C₈H₉NO₂ |

| Molecular Weight | 238.28 g/mol | 231.23 g/mol | 151.17 g/mol |

| Physical Appearance | Solid, Light-Tan Solid | Light-Tan Solid | Crystalline solid |

Synthesis and Purification

The synthesis of this compound is a multi-step process involving deuteration, acetylation, and sulfation.

Experimental Protocol for Synthesis

A representative synthetic route is outlined below.

| Step | Reagents and Conditions | Duration | Typical Yield |

| Deuteration | D₂O, HCl/DCl, 80°C | 48 hours | 92% |

| Acetylation | (CD₃CO)₂O, DMSO-d6, 60°C | 6 hours | 85% |

| Sulfation | PAPS-d4, SULT1A1, D₂O, 37°C | 2 hours | 78% |

Purification Protocol

Post-synthesis, the crude product is purified to achieve high isotopic and chemical purity.

-

Ion-Exchange Chromatography : The crude product is subjected to ion-exchange chromatography using a DEAE-Sephadex column. Elution is performed with a gradient of ammonium (B1175870) bicarbonate-d9 (0.1–0.5 M).[1]

-

Crystallization : The fractions containing the purified product are pooled and recrystallized from a deuterated ethanol/water (1:1 v/v) mixture to yield a product with >99.5% isotopic purity.[1]

Analytical Characterization

The unique spectral properties of this compound allow for its unambiguous identification and quantification.

Mass Spectrometry

In mass spectrometry, the deuterium substitution results in a clear mass shift.

| Parameter | This compound | Acetaminophen sulfate |

| Molecular Ion ([M-H]⁻) | m/z 238.1 | m/z 234.1 |

| Dominant Fragment Ions | m/z 114.2 (C₄D₄H₂O⁺), m/z 80.0 (SO₃⁻) | Not Applicable |

NMR Spectroscopy

Deuterium incorporation leads to characteristic changes in the proton NMR spectrum. The proton signals at approximately δ 2.15 ppm (acetyl CH₃) and δ 6.7–7.1 ppm (aromatic protons) are significantly reduced or absent, being replaced by corresponding deuterium quadrupolar splitting patterns.[1]

Application in Quantitative Bioanalysis

This compound is an essential internal standard for the quantification of acetaminophen sulfate in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Experimental Protocol

A validated LC-MS/MS method for the quantification of acetaminophen sulfate in plasma is detailed below.

Sample Preparation:

-

To 50 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing this compound as the internal standard.

-

Vortex the mixture for 5 minutes to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an injection vial containing 100 µL of water.

LC-MS/MS Parameters:

| Parameter | Value |

| LC System | Agilent, Shimadzu, or equivalent |

| Column | Phenomenex Gemini® C18 (50 x 3.0 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.700 mL/min |

| Injection Volume | 3 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MRM Transition (Analyte) | m/z 232.1 → 107.1 (Acetaminophen sulfate) |

| MRM Transition (Internal Standard) | m/z 238.1 → 80.0 (this compound) |

| Collision Energy (Analyte) | 25 eV |

| Collision Energy (Internal Standard) | 22 eV |

This method typically achieves a linear range of 0.5–500 ng/mL with a lower limit of quantification (LLOQ) of 0.5 ng/mL.[1]

Role in Metabolic Pathway Elucidation

The use of deuterated standards like this compound is instrumental in studying the metabolic pathways of acetaminophen.

Acetaminophen Metabolism Overview

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[2] At therapeutic doses, glucuronidation and sulfation are the predominant pathways, leading to the formation of non-toxic metabolites that are excreted in the urine.[3][4][5] A minor fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4][5][6] NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[4][6]

Acetaminophen Sulfation Pathway

The sulfation of acetaminophen is a critical detoxification pathway catalyzed by sulfotransferase (SULT) enzymes, primarily SULT1A1.[6][7] This reaction requires the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Experimental Workflow for Bioanalysis

The general workflow for the quantification of acetaminophen sulfate in a biological sample using this compound is depicted below.

This technical guide provides essential information for the effective use of this compound in research and development. The detailed protocols and structured data facilitate its application in quantitative bioanalysis and metabolic studies, ultimately contributing to a better understanding of acetaminophen pharmacology and toxicology.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Paracetamol - Wikipedia [en.wikipedia.org]

- 4. Acetaminophen – metabolism [sites.duke.edu]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

A Technical Guide to the Synthesis and Application of 4-Acetaminophen Sulfate-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis, purification, characterization, and application of 4-Acetaminophen sulfate-d4. This stable isotope-labeled internal standard is crucial for the accurate quantification of acetaminophen (B1664979) sulfate (B86663) in various biological matrices and for metabolic research.

Chemical Identity and Molecular Properties

This compound, systematically named N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4, is a deuterated analog of the major acetaminophen metabolite. The strategic placement of four deuterium (B1214612) atoms on the core structure provides a distinct mass shift for mass spectrometry-based applications, while ensuring minimal isotopic exchange during sample processing[1]. The molecular properties are compared in the table below.

Table 1: Comparative Molecular Properties

| Property | Acetaminophen | Acetaminophen-d4 | This compound |

|---|---|---|---|

| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ | C₈H₅D₄NO₅S |

| Molecular Weight ( g/mol ) | 151.16 | 155.2[2] | 238.28[1] |

| Deuterium Positions | None | Phenolic Ring (2,3,5,6-d₄)[2] | Phenolic Ring + Sulfate |

| Key Functional Groups | Amide, Phenol | Amide, Phenol | Amide, Sulfated Phenol |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the deuteration of a precursor, followed by acetylation and enzymatic sulfation.

Caption: Synthetic workflow for this compound.

Table 2: Summary of Synthetic Steps

| Step | Reagents & Conditions | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| 1. Deuteration | 4-Aminophenol, D₂O, DCl (cat.)[3] | 80°C | 48 h | 92%[1] |

| 2. Acetylation | 4-Aminophenol-d4, Acetic Anhydride[3] | 60°C | 6 h | 85%[1] |

| 3. Sulfation | Acetaminophen-d4, PAPS-d4, SULT1A1[1] | 37°C | 2 h | 78%[1] |

Step 1: Deuteration of 4-Aminophenol This procedure achieves hydrogen-deuterium exchange on the aromatic ring of 4-aminophenol.

-

Combine 4-aminophenol (e.g., 400 mg) with deuterium oxide (D₂O, 4 mL) in a microwave-safe vessel[3].

-

Add a catalytic amount of deuterated hydrochloric acid (DCl, ~50 µL) to facilitate the exchange[3].

-

Seal the vessel and heat using microwave irradiation at a high temperature (e.g., 180 °C) for 2-3 hours to achieve a high level of deuteration[3].

-

After cooling, neutralize the solution with a suitable base (e.g., NaOD in D₂O).

-

The product, 4-aminophenol-d4, can be isolated by evaporation of the solvent or extraction into an organic solvent, followed by drying and solvent removal.

Step 2: Acetylation of 4-Aminophenol-d4 This step involves the N-acetylation of the deuterated precursor to form Acetaminophen-d4.

-

Suspend the synthesized 4-aminophenol-d4 in deionized water in a round-bottom flask[4].

-

Add acetic anhydride (B1165640) (1.1 to 1.2 molar equivalents) to the suspension[4][5].

-

Heat the reaction mixture gently (e.g., in a water bath at ~85 °C) with stirring for 20-30 minutes to complete the reaction[4][5].

-

Cool the mixture to room temperature and then in an ice-water bath to induce crystallization of the crude Acetaminophen-d4 product[4].

-

Collect the crystals by suction filtration, wash with a small amount of cold deionized water, and dry[4].

Step 3: Enzymatic Sulfation of Acetaminophen-d4 This final step mimics the primary metabolic pathway using a sulfotransferase enzyme.

-

Prepare a reaction mixture containing Acetaminophen-d4, the sulfotransferase enzyme SULT1A1, and the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate-d4 (PAPS-d4) in a suitable buffer (e.g., 50 mM HEPES, pH 7.0)[1][6].

-

Incubate the mixture at 37°C for 2 hours[1].

-

Terminate the reaction, for example, by adding a cold organic solvent like acetonitrile (B52724) to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated protein and collect the supernatant containing the product, this compound.

Purification and Quality Control

Post-synthesis, the product requires rigorous purification to be suitable as an analytical standard.

Ion-Exchange Chromatography:

-

Load the supernatant from the sulfation reaction onto a DEAE-Sephadex column.

-

Elute the product using a gradient of ammonium (B1175870) bicarbonate-d9 (e.g., 0.1–0.5 M)[1].

-

Collect fractions and analyze for the presence of the desired product (e.g., by HPLC-UV at 245 nm).

-

Pool the pure fractions and lyophilize to remove the volatile buffer.

Crystallization:

-

For final purification, dissolve the product from the ion-exchange step in a minimal amount of a hot solvent mixture, such as deuterated ethanol/water (1:1 v/v)[1].

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization[4][7].

-

Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum[4].

Table 3: Quality Control Metrics

| Metric | Specification | Method |

|---|---|---|

| Isotopic Enrichment | ≥99.8% | High-Resolution Mass Spectrometry[1] |

| Residual Proton Content | <0.2% at labeled positions | ¹H NMR Spectroscopy[1] |

| Sulfation Efficiency | ≥95% | HPLC-UV (245 nm)[1] |

Characterization by Spectral Analysis

The identity and purity of this compound are confirmed using mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry (MS): The molecular ion ([M-H]⁻) in negative ion mode appears at m/z 238.1, which is distinct from the non-deuterated analog (m/z 234.1). Dominant fragment ions are observed at m/z 114.2 and m/z 80.0 (SO₃⁻)[1]. For LC-MS/MS applications in positive ion mode, specific precursor-to-product ion transitions are monitored.

Table 4: Selected MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Use |

|---|---|---|---|---|

| Acetaminophen | 152.1 | 110.1 | ESI+ | Quantifier[8] |

| Acetaminophen-d4 | 156.1 | 114.1 | ESI+ | Quantifier [8] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The incorporation of deuterium leads to a reduction in the corresponding proton signals in the ¹H NMR spectrum, specifically those of the aromatic protons (δ 6.7–7.1 ppm)[1].

Applications in Research

Acetaminophen undergoes extensive metabolism in the liver, primarily through sulfation and glucuronidation. A minor portion is oxidized by cytochrome P450 enzymes to the toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione[8]. This compound is essential for studying the kinetics and capacity of the sulfation pathway.

Caption: Major metabolic pathways of acetaminophen.

The primary application of this compound is as an internal standard for the quantification of endogenous acetaminophen sulfate by LC-MS/MS. Its chemical and physical properties are nearly identical to the analyte, but its different mass allows for precise correction of matrix effects and variations during sample preparation and analysis.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. youtube.com [youtube.com]

- 6. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Open Science - Synthesis of Acetaminophen [open.science.uwaterloo.ca]

- 8. benchchem.com [benchchem.com]

4-Acetaminophen sulfate-d4 supplier

An In-Depth Technical Guide to 4-Acetaminophen Sulfate-d4 for Researchers and Drug Development Professionals

Introduction

This compound is the deuterated form of the primary sulfated metabolite of Acetaminophen (B1664979) (Paracetamol). Its structural stability and distinct mass shift from the endogenous, non-labeled counterpart make it an ideal internal standard for quantitative bioanalytical studies. This guide provides a comprehensive overview of its properties, synthesis, analysis, and a list of potential suppliers for research and development purposes. The use of stable isotope-labeled standards like this compound is critical for eliminating variability in sample processing and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic profiling studies using mass spectrometry.[1][2][3]

Prominent Suppliers

A number of chemical suppliers specialize in stable isotope-labeled compounds and analytical standards, including:

-

LGC Standards[4]

-

Cayman Chemical[5]

-

Simson Pharma Limited[6]

-

Cerilliant[3]

-

Vulcanchem[7]

-

CheMondis[8]

Researchers are advised to request a certificate of analysis (CoA) from any supplier to verify purity, isotopic enrichment, and identity.[6][9]

Chemical and Physical Properties

This compound is strategically labeled with four deuterium (B1214612) atoms on the phenyl ring.[5][10] This placement minimizes the risk of isotopic exchange during sample preparation and analysis. The key properties are summarized below.

| Property | Value | Reference |

| Systematic Name | N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4 | [7] |

| Synonyms | 4-Acetamidophenol-d4 Sulfate (B86663), APAP-d4 Sulfate | [5] |

| Molecular Formula | C₈H₅D₄NO₅S | [7] |

| Molecular Weight | 238.28 g/mol | [7] |

| CAS Number | Not explicitly available for the sulfated form (64315-36-2 for parent Acetaminophen-d4) | [4][5][10] |

| Isotopic Purity | Typically ≥98% | [9] |

| Appearance | White to Off-White Solid | [9] |

Role in Acetaminophen Metabolism

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[11][12] At therapeutic doses, glucuronidation and sulfation are the dominant pathways, converting acetaminophen into water-soluble, non-toxic metabolites that are excreted in the urine.[13][14]

The sulfation pathway is catalyzed by sulfotransferase (SULT) enzymes, primarily SULT1A1 and SULT1A3, which transfer a sulfo group from the donor substrate PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the hydroxyl group of acetaminophen.[13][15] At supratherapeutic doses, this pathway can become saturated.[11][15] A minor portion of acetaminophen is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form the highly reactive and toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[12][14] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, during an overdose, saturation of the sulfation and glucuronidation pathways leads to increased NAPQI formation, depletion of GSH stores, and subsequent liver damage.[11][15]

Synthesis and Purification Overview

The synthesis of this compound is a multi-step process that involves the introduction of deuterium atoms followed by sulfation. While specific protocols are proprietary to manufacturers, a general synthetic route can be outlined.

Key Synthesis Steps [7]

| Step | Reagents & Conditions | Typical Yield (%) |

| 1. Deuteration | Deuterated water (D₂O), DCl catalyst, 80°C, 48h | 92% |

| 2. Acetylation | Deuterated acetic anhydride (B1165640) ((CD₃CO)₂O), 60°C, 6h | 85% |

| 3. Sulfation | PAPS (or chemical sulfating agent), SULT1A1 enzyme, 37°C, 2h | 78% |

Purification Protocols [7]

Following synthesis, the compound requires rigorous purification to ensure high chemical and isotopic purity.

-

Ion-Exchange Chromatography : The crude product is often purified using DEAE-Sephadex columns. The target compound is eluted using a gradient of a volatile buffer, such as ammonium (B1175870) bicarbonate.[7]

-

Crystallization : Further purification is achieved by recrystallization from a suitable solvent system, such as a deuterated ethanol/water mixture, to yield the final product with >99.5% isotopic purity.[7]

Experimental Protocols: Bioanalysis by LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of its non-labeled analog in biological matrices like plasma, urine, or whole blood.[7][16]

A. Sample Preparation: Protein Precipitation [17]

This protocol is a common method for extracting the analyte and internal standard from complex biological samples.

-

Aliquoting : Transfer 50 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

-

Spiking & Precipitation : Add 300 µL of cold acetonitrile (B52724) containing the internal standard, this compound (e.g., at a final concentration of 500 ng/mL).

-

Vortexing : Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at approximately 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer 100 µL of the clear supernatant to a clean HPLC vial.

-

Dilution : Add 100 µL of water (or initial mobile phase) to the vial to ensure compatibility with the chromatographic system.

-

Analysis : Cap the vial, vortex briefly, and place it in the autosampler for LC-MS/MS analysis.

B. Liquid Chromatography (LC) Method [17]

| Parameter | Typical Value |

| System | Agilent, Shimadzu, or equivalent HPLC/UPLC |

| Column | Phenomenex Gemini® C18 (50 x 3.0 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.700 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 3 µL |

| Gradient | Start at 8% B, ramp to 90% B, wash, and re-equilibrate. |

C. Mass Spectrometry (MS) Method [16][17]

Detection is typically performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

| Parameter | Acetaminophen Sulfate | This compound (IS) |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (Q1) | m/z 232.0 | m/z 236.0 |

| Product Ion (Q3) | m/z 152.1 | m/z 156.1 |

| Collision Energy (CE) | ~23-25 eV | ~23-25 eV |

| Dwell Time | 150 ms | 150 ms |

Note: The precursor ion for the non-deuterated sulfate metabolite is not well-documented in the provided search results; the values for Acetaminophen and its d4 analog are used as placeholders for the MRM transition concept. The actual values for the sulfated species would need to be determined empirically. The MRM transitions for Acetaminophen are m/z 152.1 → 110.1 and for Acetaminophen-d4 are m/z 156.1 → 114.1.[16] The values in the table represent a hypothetical transition for the sulfated forms for illustrative purposes.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and drug metabolism. Its use as an internal standard provides the necessary reliability for the precise quantification of acetaminophen's sulfated metabolite. This guide has detailed its chemical properties, metabolic relevance, and a validated analytical workflow, providing a foundational resource for its application in advanced drug development and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acetaminophen-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. Acetaminophen-d4 (major) | LGC Standards [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Paracetamol-D4 | CAS No- 64315-36-2 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound () for sale [vulcanchem.com]

- 8. CheMondis Marketplace [chemondis.com]

- 9. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 10. Paracetamol-d4 | C8H9NO2 | CID 12205925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paracetamol - Wikipedia [en.wikipedia.org]

- 13. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. longdom.org [longdom.org]

- 17. benchchem.com [benchchem.com]

Commercial Availability and Technical Guide for 4-Acetaminophen sulfate-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Acetaminophen sulfate-d4, a deuterated analog of the major acetaminophen (B1664979) metabolite. This document outlines its commercial availability, provides detailed experimental protocols for its use as an internal standard in quantitative analysis, and illustrates the key metabolic pathways of its non-deuterated counterpart.

Commercial Availability

This compound is a specialized stable isotope-labeled compound used primarily in research settings for mass spectrometry-based applications. Its commercial availability is limited to specialized chemical suppliers. While a comprehensive price list is subject to frequent changes and supplier-specific quotes, the following table summarizes known and potential suppliers. Researchers are advised to contact these vendors directly for current pricing and availability.

| Supplier | Website | Known to Stock/Synthesize | Notes |

| Vulcanchem | --INVALID-LINK-- | Yes | Lists this compound for sale. |

| MedChemExpress | --INVALID-LINK-- | Potential | Offers a wide range of deuterated standards; direct inquiry recommended. |

| Toronto Research Chemicals | --INVALID-LINK-- | Potential | Specializes in complex organic molecules; custom synthesis may be an option. |

| Clearsynth | --INVALID-LINK-- | Potential | Offers a variety of deuterated compounds; inquiry for custom synthesis is advisable. |

| Alsachim | --INVALID-LINK-- | Potential | Specializes in stable isotope-labeled standards; direct inquiry recommended. |

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical parameters for this compound is provided below.

| Property | Value | Reference |

| Systematic Name | N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4 | [1] |

| Molecular Formula | C₈H₅D₄NO₅S | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Isotopic Purity | ≥98% | General supplier specification |

| Appearance | White to off-white solid | General supplier specification |

| Storage | -20°C | General supplier specification |

Experimental Protocol: Quantification of Acetaminophen Sulfate (B86663) in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantitative analysis of acetaminophen sulfate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established and validated procedures for the analysis of acetaminophen and its metabolites.[2][3]

Materials and Reagents

-

This compound (Internal Standard)

-

Acetaminophen sulfate (Analyte)

-

Human plasma (blank)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of acetaminophen sulfate and this compound in methanol.

-

Working Standard Solutions: Serially dilute the acetaminophen sulfate stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 µg/mL.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, mid, and high concentrations).

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (10 µg/mL this compound).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 100 mm, 3.0 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Acetaminophen sulfate: m/z 230.0 → 150.0this compound: m/z 234.0 → 154.0 |

| Collision Energy | Optimize for specific instrument |

| Source Temperature | Optimize for specific instrument |

Data Analysis

Quantify acetaminophen sulfate in the unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of acetaminophen sulfate using this compound as an internal standard.

Acetaminophen Metabolic Pathways

The metabolism of acetaminophen is a critical factor in both its therapeutic efficacy and its potential for toxicity. The following diagrams illustrate the primary metabolic pathways at therapeutic and toxic doses.

Therapeutic Dose Metabolism

At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic, water-soluble conjugates that are excreted in the urine. A small fraction is oxidized by cytochrome P450 enzymes to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is rapidly detoxified by glutathione (B108866) (GSH).[4][5]

Toxic Dose Metabolism

Following an overdose of acetaminophen, the glucuronidation and sulfation pathways become saturated. This shunts a larger proportion of the drug down the cytochrome P450 pathway, leading to increased production of the toxic metabolite NAPQI. The depletion of hepatic glutathione stores prevents the detoxification of NAPQI, which then covalently binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and hepatocellular necrosis.[5][6][7]

References

- 1. ClinPGx [clinpgx.org]

- 2. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 4-Acetaminophen Sulfate-d4

This technical guide provides a comprehensive overview of the data and methodologies typically found in a Certificate of Analysis (CoA) for 4-Acetaminophen sulfate-d4. This deuterated internal standard is critical for the accurate quantification of its unlabeled counterpart, a major metabolite of acetaminophen (B1664979), in various biological matrices. This document is intended for researchers, scientists, and drug development professionals who utilize this analytical standard in their work.

Compound Information

This compound is a stable isotope-labeled version of 4-Acetaminophen sulfate (B86663). The deuterium (B1214612) labels provide a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

| Identifier | Value |

| Chemical Name | N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4 |

| Molecular Formula | C₈H₅D₄NO₅S[1] |

| Molecular Weight | 238.28 g/mol [1] |

| CAS Number | Not consistently available; related compounds have CAS numbers 32113-41-0 (potassium salt) and 64315-36-2 (Acetaminophen-d4).[2][3] |

| Storage Temperature | -20°C[3][4][5] |

Analytical Specifications and Quantitative Data

The following tables summarize the typical quantitative data provided in a Certificate of Analysis for this compound and its precursors, ensuring its identity, purity, and suitability for quantitative analysis.

Purity and Composition

| Parameter | Specification | Typical Value | Methodology |

| Purity (HPLC) | >95% | 99.79% (for Acetaminophen-d4) | HPLC-UV at 245 nm[1][6] |

| Isotopic Purity | ≥98% deuterated forms (d1-d4) | 99.5% (as d4)[3][6] | Mass Spectrometry |

| Isotopic Enrichment | ≥99.8% | Not specified | High-Resolution Mass Spectrometry[1] |

| Residual Proton Content | <0.2% at all labeled positions | Not specified | ¹H NMR[1] |

Isotopic Distribution

The isotopic distribution is a critical parameter for an internal standard, ensuring minimal interference from naturally occurring isotopes of the unlabeled analyte.

| Isotopologue | Normalized Intensity |

| d0 | 0.01%[6] |

| d1 | 0.00%[6] |

| d2 | 0.03%[6] |

| d3 | 2.10%[6] |

| d4 | 97.87%[6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the chemical purity of the compound by separating it from any impurities.

Workflow:

Caption: Workflow for HPLC Purity Analysis.

Methodology:

-

Standard Preparation: A known concentration of this compound is prepared by dissolving the neat material in a suitable solvent, typically the mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV absorbance is monitored at 245 nm.

-

-

Data Analysis: The area of the main peak corresponding to this compound is integrated and compared to the total area of all detected peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and determine the isotopic distribution of the deuterated standard.

Workflow:

Caption: Workflow for MS Identity and Isotopic Purity.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, either by direct infusion or via an LC system.

-

Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the analyte.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Interpretation: The resulting mass spectrum is analyzed to confirm that the observed molecular weight matches the theoretical weight of this compound. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 isotopologues are used to calculate the isotopic purity and distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure and the position of the deuterium labels.

Workflow:

Caption: Workflow for NMR Structural Confirmation.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H NMR and/or ²H NMR spectra are acquired.

-

Spectral Interpretation: The ¹H NMR spectrum is examined for the absence of signals at the positions where deuterium labeling is expected. The chemical shifts, splitting patterns, and integration of the remaining proton signals are compared to the expected structure to confirm its identity.

Application in Quantitative Bioanalysis

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of acetaminophen sulfate in biological samples like plasma and urine.

A validated LC-MS/MS method for this purpose typically exhibits the following performance characteristics:

| Parameter | Typical Performance |

| Linear Range | 0.5–500 ng/mL (r² > 0.999)[1] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |

| Matrix Effects | 98–102% recovery[1] |

| Inter-day Precision | ≤5.8% CV at LLOQ[1] |

This technical guide provides a summary of the critical information found on a Certificate of Analysis for this compound. For lot-specific data, always refer to the CoA provided by the supplier.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. Acetaminophen-d4 (major) | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Acetaminophen Sulfate Potassium Salt | LGC Standards [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

In-Depth Technical Guide: 4-Acetaminophen Sulfate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetaminophen sulfate-d4, a deuterated analog of a major acetaminophen (B1664979) metabolite. This stable isotope-labeled compound is a critical internal standard for the accurate quantification of acetaminophen sulfate (B86663) in various biological matrices, playing a vital role in pharmacokinetic and drug metabolism studies.

Core Molecular Data

The incorporation of four deuterium (B1214612) atoms into the 4-Acetaminophen sulfate structure results in a precise mass shift, facilitating its use in mass spectrometry-based bioanalysis. The key quantitative data for this compound and its related compounds are summarized below for direct comparison.

| Property | Acetaminophen | Acetaminophen-d4 | 4-Acetaminophen Sulfate | This compound |

| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ | C₈H₉NO₅S | C₈H₅D₄NO₅S |

| Molecular Weight ( g/mol ) | 151.16 | 155.2 | 231.23[1] | 238.28[2] |

| Monoisotopic Mass ( g/mol ) | 151.0633 | 155.0884 | 231.0201 | 235.0453 |

| Systematic Name | N-(4-hydroxyphenyl)acetamide | N-(4-hydroxyphenyl-2,3,5,6-d₄)-acetamide[3] | (4-acetamidophenyl) hydrogen sulfate[1] | N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4[2] |

| CAS Number | 103-90-2 | 64315-36-2[3] | 10066-90-7[1] | Not Available |

Mass Spectrometry

In mass spectrometry, this compound is typically analyzed in positive electrospray ionization (ESI) mode. The protonated molecule [M+H]⁺ serves as the precursor ion for multiple reaction monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Acetaminophen | 152.1 | 110.0 | Quantifier[4][5] |

| Acetaminophen-d4 | 156.1 | 114.1 | Quantifier[4][5] |

| This compound | 238.1 | 114.2 (C₄D₄H₂O⁺), 80.0 (SO₃⁻) | Quantifier[2] |

Experimental Protocols

The synthesis of this compound is a multi-step process involving deuteration, acetylation, and sulfation, followed by rigorous purification.

Synthesis of 4-Acetaminophen-d4

A common method for the synthesis of the precursor, 4-Acetaminophen-d4, involves the acetylation of 4-aminophenol. To introduce the deuterium labels onto the phenyl ring, a deuterated starting material is used.

-

Acetylation of 4-aminophenol-d4 (B13856032) : 4-aminophenol-d4 is reacted with acetic anhydride. The amine group of 4-aminophenol-d4 attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond and acetaminophen-d4. Acetic acid is generated as a byproduct.[6]

Sulfation to Yield this compound

The final step is the sulfation of 4-Acetaminophen-d4.

-

Enzymatic Sulfation : This is often carried out using the enzyme sulfotransferase (SULT) and a sulfate donor such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The reaction involves the transfer of a sulfonate group from PAPS to the hydroxyl group of 4-Acetaminophen-d4.

Purification

Post-synthesis, purification is crucial to ensure high isotopic and chemical purity.

-

Ion-Exchange Chromatography : The crude product is subjected to ion-exchange chromatography to separate the desired sulfated compound from unreacted starting materials and byproducts.[2]

-

Recrystallization : Further purification can be achieved by recrystallization from an appropriate solvent system to yield a highly pure crystalline solid.[2][6]

Synthesis and Bioanalytical Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application as an internal standard in bioanalytical methods.

Caption: Synthesis and application workflow for this compound.

Signaling Pathway Context: Acetaminophen Metabolism

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. The sulfation pathway, where 4-Acetaminophen sulfate is formed, is a critical route for its detoxification and elimination.

Caption: Major and minor metabolic pathways of acetaminophen.

References

- 1. Acetaminophen sulfate | C8H9NO5S | CID 83939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound () for sale [vulcanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. uwaterloo.ca [uwaterloo.ca]

4-Acetaminophen sulfate-d4 CAS number

An In-Depth Technical Guide to 4-Acetaminophen Sulfate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of 4-Acetaminophen sulfate (B86663), a major metabolite of Acetaminophen (B1664979) (also known as paracetamol). The incorporation of four deuterium (B1214612) atoms into the molecule provides a distinct mass shift, making it an invaluable tool in bioanalytical and metabolic studies. Its primary application is as an internal standard for the highly sensitive and specific quantification of acetaminophen and its metabolites in various biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that a specific CAS number for the d4-sulfate is not consistently reported in public databases. The CAS number for the parent deuterated compound, Acetaminophen-d4, is 64315-36-2.[1][2][3][4]

| Property | Value |

| Systematic Name | N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4 |

| Synonyms | Acetaminophen sulfate D4 |

| CAS Number | Not consistently available |

| Molecular Formula | C₈H₅D₄NO₅S[5] |

| Molecular Weight | 238.28 g/mol [5] |

| Physical State | Solid |

| Purity | Typically ≥98% |

Synthesis and Purification

The synthesis of this compound is a multi-step process involving deuteration of the acetaminophen core, followed by sulfation.

Experimental Protocol for Synthesis

-

Deuteration: p-Aminophenol is treated with deuterium oxide (D₂O) and a deuterium-labeled acid (e.g., DCl) at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to exchange the aromatic protons with deuterium.

-

Acetylation: The resulting deuterated p-aminophenol is then acetylated using deuterated acetic anhydride (B1165640) ((CD₃CO)₂O) in a suitable deuterated solvent like DMSO-d6. The reaction is typically carried out at around 60°C for several hours.

-

Sulfation: The final step is the sulfation of the deuterated acetaminophen. This can be achieved enzymatically using a sulfotransferase enzyme, such as SULT1A1, and a sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in a deuterated aqueous buffer at 37°C.

Purification

Post-synthesis, this compound is purified to ensure high isotopic and chemical purity. A typical purification workflow is as follows:

-

Ion-Exchange Chromatography: The reaction mixture is first subjected to ion-exchange chromatography, for instance, using a DEAE-Sephadex column. Elution is performed with a gradient of a suitable buffer, such as ammonium (B1175870) bicarbonate.[5]

-

Crystallization: The fractions containing the desired product are pooled and further purified by recrystallization from a solvent mixture, such as deuterated ethanol (B145695) and water, to yield a product with high isotopic purity.[5]

-

Quality Control: The final product's identity and purity are confirmed using techniques like high-resolution mass spectrometry and NMR spectroscopy.

Applications in Research

This compound is a critical tool in several research areas, primarily due to its properties as a stable isotope-labeled internal standard.

-

Pharmacokinetic Studies: It is used to accurately quantify the concentration of acetaminophen and its metabolites in biological samples over time, which is essential for determining pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Profiling: The compound aids in studying the metabolic pathways of acetaminophen, particularly in differentiating and quantifying the products of sulfation and glucuronidation. This is crucial in understanding drug metabolism in various physiological and pathological conditions, such as overdose scenarios.[5]

-

Quantitative Bioanalysis: In clinical and forensic toxicology, this compound serves as an internal standard for the precise quantification of acetaminophen and its metabolites in plasma, urine, and other biological matrices by LC-MS/MS.[6]

Quantitative Bioanalysis using LC-MS/MS

The use of this compound as an internal standard significantly improves the accuracy and precision of LC-MS/MS-based quantification of acetaminophen.

Experimental Protocol for Plasma Sample Analysis

-

Sample Preparation:

-

To a 50 µL aliquot of plasma in a 96-well plate, add a protein precipitation solution (e.g., 300 µL of acetonitrile) containing this compound at a known concentration (e.g., 500 ng/mL).[6]

-

Vortex the mixture for 5 minutes to ensure complete protein precipitation.[6]

-

Centrifuge the plate at high speed (e.g., 13,000 g) for 10 minutes at 4°C.[6]

-

Transfer an aliquot of the supernatant (e.g., 100 µL) to a new vial or plate containing 100 µL of water.[6]

-

-

LC-MS/MS Analysis:

-

Inject a small volume of the prepared sample (e.g., 3 µL) into the LC-MS/MS system.[6]

-

Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Typical LC-MS/MS Parameters

| Parameter | Acetaminophen | This compound (Internal Standard) |

| Mass Transition (m/z) | 152.1 → 110.0[6] | 156.1 → 114.1[6] |

| Linear Range | 0.5–500 ng/mL[5] | N/A |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] | N/A |

| Mean Recovery | 94.7% - 96.0%[7] | ~95.3%[7] |

| Inter-day Precision (%CV) | ≤5.8% at LLOQ[5] | N/A |

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A small fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is then detoxified by glutathione.

Caption: Major metabolic pathways of Acetaminophen in the liver.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of acetaminophen in a biological sample using this compound as an internal standard.

Caption: Workflow for quantitative bioanalysis using an internal standard.

References

- 1. Paracetamol-D4 | CAS No- 64315-36-2 | Simson Pharma Limited [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound () for sale [vulcanchem.com]

- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 4-Acetaminophen sulfate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Acetaminophen sulfate-d4, a deuterated internal standard crucial for the accurate quantification of Acetaminophen (B1664979) sulfate (B86663) in various biological matrices. Understanding the stability profile of this reference material is paramount for ensuring the integrity and reliability of bioanalytical data in preclinical and clinical research.

Recommended Storage and Stability

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The available data from manufacturers and related compounds strongly indicate that the compound is stable for extended periods when stored under appropriate conditions.

Long-Term Storage: For long-term storage, it is recommended to keep this compound as a solid at -20°C.[1][2] Under these conditions, the non-deuterated analogue, Acetaminophen sulfate potassium salt, has shown stability for at least four years.[3] The deuterated parent compound, Acetaminophen-d4, is reported to be stable for at least 73 months (over 6 years) when stored at -20°C.[2] Based on this evidence, this compound is expected to exhibit excellent long-term stability. A certificate of analysis for Acetaminophen-d4 suggests a retest date of approximately four years when stored at -20°C.[4]

| Storage Condition | Form | Temperature | Duration |

| Long-Term | Solid | -20°C | ≥ 4 years |

| Short-Term (Solutions) | Solution | 2-8°C | Minimize duration, protect from light |

| Long-Term (Solutions) | Solution | ≤ -20°C | Monitor for degradation |

Potential Degradation Pathways

Forced degradation studies on the parent compound, acetaminophen, provide valuable insights into the potential degradation pathways of this compound. The primary routes of degradation are expected to be hydrolysis (both of the amide and sulfate ester linkages) and oxidation.

Hydrolytic Degradation:

-

Acidic and Basic Conditions: Under both acidic and basic conditions, the amide bond of the acetaminophen core is susceptible to hydrolysis, which would yield p-aminophenol-d4 sulfate and acetic acid. Concurrently, the sulfate ester linkage can also be hydrolyzed, particularly under acidic conditions, to produce 4-Acetaminophen-d4 and sulfuric acid. Further hydrolysis of 4-Acetaminophen-d4 would lead to p-aminophenol-d4.[5][6]

Oxidative Degradation:

-

Oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-acetyl-p-benzoquinone imine-d4 (NAPQI-d4), a reactive metabolite.[5] Further oxidation can result in the formation of various polymeric and smaller degradation products.

Photodegradation:

-

Aromatic sulfonated compounds can be susceptible to photodegradation. While specific studies on this compound are not available, it is prudent to protect the compound and its solutions from prolonged exposure to light.

Below is a diagram illustrating the potential degradation pathways of this compound.

References

- 1. Acetaminophen-d4 (major) | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 5. appconnect.in [appconnect.in]

- 6. FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC | Semantic Scholar [semanticscholar.org]

The Cornerstone of Quantitative Analysis: A Technical Guide to Deuterated Internal Standards

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices is a critical challenge. This in-depth technical guide explores the fundamental principles, practical applications, and experimental considerations of using deuterated internal standards, the gold standard in quantitative mass spectrometry-based bioanalysis.

Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium, a heavier, stable isotope of hydrogen.[1][2] This subtle change in mass allows the internal standard to be differentiated from the analyte by a mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly throughout the analytical workflow.[1][3] This co-behavior is the key to correcting for variability and ensuring the accuracy and precision of quantitative results.[4][5]

Core Principles and Advantages

The use of an internal standard (IS) is fundamental to robust liquid chromatography-mass spectrometry (LC-MS) methods.[4] An IS is a compound of known concentration added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[3][4] Its primary role is to normalize the analyte's response, correcting for variations that can occur at multiple stages:

-

Sample Preparation: Compensates for losses during extraction, evaporation, and reconstitution.[4]

-

Chromatographic Separation: Accounts for variability in injection volume and column performance.[4]

-

Mass Spectrometric Detection: Corrects for fluctuations in ionization efficiency, commonly known as matrix effects.[4][6]

Deuterated internal standards are considered the ideal choice because they mimic the analyte's behavior almost perfectly.[7] Since the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source.[2][8] This allows for reliable correction of matrix effects, which are a significant source of imprecision and inaccuracy in quantitative bioanalysis.[5][6]

The key benefits of using deuterated internal standards include:

-

Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated analogs minimize signal distortion caused by matrix effects.[2]

-

Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs leads to more reliable and repeatable results.[2][9]

-

Reduced Matrix Effects: The similar physicochemical properties of the deuterated standard and the analyte ensure they are equally affected by interfering compounds in the sample matrix.[2][5]

-

Regulatory Acceptance: The use of deuterated internal standards is recognized and often expected by regulatory agencies like the FDA and EMA for bioanalytical method validation.[2][5]

Quantitative Data Summary

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, has been demonstrated in numerous studies. The following tables summarize the performance of deuterated internal standards in comparison to alternatives.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale |

| Matrix Effect Compensation | High | Variable | The deuterated standard co-elutes and experiences the same ionization suppression/enhancement as the analyte.[5] Structural differences in analogs can lead to different retention times and susceptibility to matrix effects. |

| Extraction Recovery | Nearly Identical to Analyte | Can Differ Significantly | The minor mass change from deuteration has a negligible impact on extraction efficiency.[4] Structural differences in analogs can alter their partitioning and recovery.[4] |

| Chromatographic Retention Time | Nearly Identical (slight shifts possible) | Can Differ Significantly | The chemical similarity results in co-elution, which is crucial for effective matrix effect correction.[7][10] Analogs may have different retention times, leading to differential matrix effects.[11] |

| Accuracy and Precision | High | Generally Lower | The close tracking of the analyte through the entire analytical process leads to more accurate and precise results.[11] The potential for differential behavior of an analog can introduce bias and variability.[5] |

Table 1: Comparison of Deuterated vs. Structural Analog Internal Standards.

| Validation Parameter | Deuterated Internal Standard (Teriflunomide-d4) | Alternative Internal Standard (Hypothetical) |

| Accuracy (% Bias) | -2.5% to 3.8% | -15% to 20% |

| Precision (% CV) | ≤ 5.0% | ≤ 25% |

| Matrix Factor | 0.98 - 1.05 | 0.75 - 1.30 |

Table 2: Bioanalytical Method Validation Data for Teriflunomide. (Data is illustrative, based on typical performance characteristics described in the literature[12])

Experimental Protocols

A generalized protocol for quantitative analysis using a deuterated internal standard with LC-MS/MS is outlined below.

Materials and Reagents

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

Analyte reference standard

-

Deuterated internal standard (high isotopic and chemical purity)

-

HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)

-

Formic acid or other mobile phase modifier

-

Blank biological matrix (e.g., plasma, urine)[3]

Preparation of Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated internal standard and dissolve them in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.

-

Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.[3]

Sample Preparation (Protein Precipitation Example)

-

Aliquoting: To a small volume of each unknown sample, calibration standard, and QC sample in a microcentrifuge tube, add a fixed volume of the internal standard spiking solution.

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Precipitation: Add a sufficient volume of cold acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vigorously vortex each tube.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

-

Chromatographic Separation: Develop a suitable LC method to achieve chromatographic separation of the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.[3]

Visualizing the Workflow and Principles

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for using deuterated internal standards.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: Logical diagram illustrating how deuterated internal standards correct for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis.[13] Their ability to closely mimic the behavior of the analyte of interest provides a reliable means to correct for the inherent variability of the analytical process, particularly the unpredictable nature of matrix effects.[1][5] By incorporating a high-quality deuterated internal standard into the analytical method, researchers, scientists, and drug development professionals can ensure the accuracy, precision, and robustness of their quantitative data, leading to more reliable and defensible results in their research and development endeavors.[2][9]

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. waters.com [waters.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Role of 4-Acetaminophen Sulfate-d4 in Advancing Drug Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 4-Acetaminophen sulfate-d4 as an internal standard in drug metabolism studies. We will delve into the core principles of its application, present detailed experimental protocols, and offer quantitative data to support its use in bioanalytical assays.

Introduction: The Imperative for Precision in Bioanalysis

The accurate quantification of drug metabolites is fundamental to understanding the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. Acetaminophen (B1664979) (paracetamol) metabolism is a well-characterized process involving multiple pathways, including sulfation, glucuronidation, and oxidation. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in mass spectrometry-based bioanalysis. These standards are essential for correcting for variability during sample preparation, chromatographic separation, and ionization, thereby ensuring the accuracy and precision of the analytical results.[1]

This compound, a deuterated analog of the primary metabolite acetaminophen sulfate, co-elutes with the analyte of interest and exhibits nearly identical physicochemical properties.[2] This allows for reliable compensation for matrix effects and variations in instrument response, leading to robust and reproducible data.[3]

Core Principles: Isotope Dilution Mass Spectrometry

The use of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the biological sample at the beginning of the analytical workflow. The ratio of the mass spectrometric response of the endogenous analyte to that of the isotopically labeled standard is then used to determine the concentration of the analyte in the original sample.

This approach effectively mitigates errors that can be introduced at various stages of the analytical process, from sample extraction to instrumental analysis.[1][2]

Physicochemical Properties

A clear understanding of the molecular characteristics of this compound is crucial for its effective application.

| Property | This compound |

| Systematic Name | N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4 |

| Molecular Formula | C₈H₅D₄NO₅S |

| Molecular Weight | 238.28 g/mol |

| Deuterium Positions | Acetyl group and aromatic ring |

Table 1: Physicochemical properties of this compound.[3]

Acetaminophen Metabolism Signaling Pathway

The metabolism of acetaminophen primarily occurs in the liver via three main pathways: glucuronidation, sulfation, and oxidation. At therapeutic doses, glucuronidation and sulfation are the predominant pathways. However, at higher doses, these pathways can become saturated, leading to an increased proportion of acetaminophen being metabolized by the cytochrome P450 (CYP) enzyme system. This oxidative pathway results in the formation of a reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of acetaminophen overdose, GSH stores can be depleted, leading to the accumulation of NAPQI and subsequent hepatocellular injury.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of acetaminophen and its metabolites using this compound as an internal standard.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common and efficient method for extracting acetaminophen and its metabolites from plasma.

-

Aliquot Sample : Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[3]

-

Add Internal Standard : Add 20 µL of the internal standard working solution (e.g., 2000 ng/mL of this compound in 50:50 methanol (B129727):water) to each tube, except for blank samples. For blank samples, add 20 µL of 50:50 methanol:water.[3]

-

Vortex : Briefly vortex the tubes to ensure thorough mixing.

-

Precipitate Proteins : Add 300 µL of ice-cold methanol containing 0.1% formic acid to each tube to precipitate proteins.[3]

-

Vortex : Vortex vigorously for 30 seconds.

-

Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]

-

Transfer Supernatant : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of acetaminophen and its metabolites.

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Mass Spectrometer | AB Sciex API 5000 or equivalent |

| Column | C18 column (e.g., 3.0 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.700 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Typical LC-MS/MS parameters.[1]

MRM Transitions:

| Analyte | Q1 (m/z) | Q3 (m/z) |

| Acetaminophen | 152.1 | 110.1 |

| Acetaminophen-d4 | 156.1 | 114.1 |

| 4-Acetaminophen sulfate | 232.0 | 152.0 |

| This compound | 236.0 | 156.0 |

| Acetaminophen glucuronide | 328.1 | 152.1 |

Table 3: Example MRM transitions for acetaminophen and its metabolites.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound.

Quantitative Data and Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability. The following table summarizes typical validation parameters for an LC-MS/MS method for acetaminophen and its metabolites using a deuterated internal standard.

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | > 0.99 for all analytes |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.25 - 20 mg/L |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13.03% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11.75% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 90.3% to 112% |

| Extraction Recovery | Consistent and reproducible | >86% |

| Matrix Effect | Within acceptable limits | Ionization efficiency >94% |

Table 4: Summary of typical validation parameters for a quantitative bioanalytical method.[1][4][5]

Conclusion

This compound is an indispensable tool in modern drug metabolism research. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy, precision, and robustness for the reliable quantification of acetaminophen and its metabolites in complex biological matrices. The detailed protocols and validation data presented in this guide underscore the critical role of deuterated standards in generating high-quality data for pharmacokinetic, toxicokinetic, and clinical studies. The continued application of such standards will undoubtedly contribute to a deeper understanding of drug disposition and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to 4-Acetaminophen Sulfate-d4 for Precise Metabolite Quantification

For Immediate Release

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the application of 4-Acetaminophen sulfate-d4 as an internal standard for the quantitative analysis of acetaminophen (B1664979) metabolites. The use of stable isotope-labeled standards is paramount for achieving the accuracy and precision required in pharmacokinetic and drug metabolism studies. This document outlines the metabolic pathways of acetaminophen, detailed experimental protocols for sample analysis, and the quantitative data necessary for robust method development.

Introduction: The Critical Role of Internal Standards in Acetaminophen Metabolite Analysis

Acetaminophen, a widely used analgesic and antipyretic, undergoes extensive metabolism in the liver. The accurate quantification of its metabolites is crucial for understanding its pharmacokinetics, assessing potential hepatotoxicity, and in the development of new drug formulations. The primary metabolic routes include glucuronidation and sulfation, leading to the formation of acetaminophen glucuronide and acetaminophen sulfate (B86663), respectively. A minor but critical pathway involves oxidation by cytochrome P450 enzymes to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by conjugation with glutathione.[1][2][3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of these metabolites.[5][6] To compensate for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is considered the gold standard.[5][7] this compound, a deuterated analog of the primary sulfate metabolite, is an ideal internal standard as it co-elutes with the analyte of interest and exhibits the same ionization efficiency, differing only in mass-to-charge ratio (m/z).[5][8] This ensures highly accurate and precise quantification by correcting for matrix effects and procedural losses.

Acetaminophen Metabolic Pathways

Acetaminophen is primarily metabolized in the liver through three main pathways as illustrated in the diagram below.

Experimental Protocol for Metabolite Analysis

The following protocol provides a general framework for the analysis of acetaminophen and its metabolites in biological matrices, such as plasma, using this compound as an internal standard.

Materials and Reagents

-

Acetaminophen and its metabolites (certified reference standards)

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (drug-free)

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (containing this compound and other relevant deuterated standards) to each tube (except for blank samples).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical LC and MS parameters for the analysis of acetaminophen and its metabolites.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, ramp to 95% B, hold, and return to initial conditions |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative Switching |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Quantitative Data and Mass Transitions

The following table provides the necessary mass-to-charge ratios for the precursor (Q1) and product (Q3) ions for acetaminophen, its major metabolites, and their corresponding deuterated internal standards.

Table 3: MRM Transitions for Acetaminophen, Metabolites, and Internal Standards

| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Acetaminophen | Positive | 152.1 | 110.1 |

| Acetaminophen-d4 | Positive | 156.1 | 114.1 |

| Acetaminophen Sulfate | Negative | 230.0 | 107.0 |

| This compound * | Negative | 234.0 | 107.0 |

| Acetaminophen Glucuronide | Negative | 326.1 | 150.1 |

Note: The specific MRM transition for this compound was not explicitly found in the searched literature. The provided transition is an educated estimation based on the fragmentation of the unlabeled analog and the mass shift from deuteration. It is strongly recommended to confirm this transition experimentally during method development.

Experimental and Analytical Workflow

The diagram below outlines the logical flow of a typical bioanalytical study for acetaminophen metabolite quantification.

Conclusion